4-(4-Pyridinyl)cyclohexanamine
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Overview
Description
4-(4-Pyridinyl)cyclohexanamine is an organic compound that features a cyclohexane ring substituted with an amine group and a pyridine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexane and pyridine, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridinyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of nitroarenes over a palladium-ruthenium catalyst. This method is efficient and environmentally friendly, reducing the need for multiple reaction steps and minimizing chemical waste .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation reactors. These reactors facilitate the hydrogenation process, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridinyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanamine derivatives, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
4-(4-Pyridinyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(4-Pyridinyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexanamine): This compound has a similar structure but features two cyclohexane rings connected by a methylene bridge.
N-(pyridin-4-yl)pyridin-4-amine: This compound contains two pyridine rings connected by an amine group.
Uniqueness
4-(4-Pyridinyl)cyclohexanamine is unique due to its combination of a cyclohexane ring and a pyridine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-pyridin-4-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h5-9,11H,1-4,12H2 |
InChI Key |
ZNRMYRBWHQYIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=NC=C2)N |
Origin of Product |
United States |
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